molecular formula C₆DH₁₁O₆ B1161283 D-Talose-1-d1

D-Talose-1-d1

Cat. No.: B1161283
M. Wt: 181.16
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Talose-1-d1 is a deuterated isotopologue of D-talose, a rare hexose sugar. This compound is primarily used in metabolic tracing, nuclear magnetic resonance (NMR) studies, and isotopic labeling experiments to investigate biochemical pathways .

Properties

Molecular Formula

C₆DH₁₁O₆

Molecular Weight

181.16

Synonyms

D(+)-Talose-1-d1;  NSC 224293-1-d1; 

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

1.1 Enzymatic Synthesis and Conversion

D-Talose-1-d1 can be synthesized from D-galactose through enzymatic processes. Research has demonstrated that the enzyme Rhodothermus marinus cellobiose 2-epimerase (RmCE) can facilitate the one-step conversion of D-galactose to D-talose. This process shows promise for producing D-talose in a cost-effective manner, with a reported yield of 23 g/L and a purity of 86% under optimized conditions . The ability to convert common sugars into rare sugars like D-talose opens avenues for producing valuable glycosylated compounds.

1.2 Glycosylation Pathways

D-Talose derivatives play a crucial role in the biosynthesis of glycopeptidolipids (GPLs) in mycobacteria. Studies have shown that D-talose-containing derivatives are intermediates in the biosynthetic pathways of GPLs, which are important for the pathogenicity of certain bacterial strains . Understanding these pathways could lead to advancements in antibiotic development and therapeutic strategies against bacterial infections.

Pharmaceutical Applications

2.1 Antimicrobial Properties

Research indicates that D-talose exhibits significant antimicrobial activity. In studies involving various aldohexoses, D-talose demonstrated considerable growth inhibition against model organisms such as Caenorhabditis elegans. This suggests potential applications in developing antimicrobial agents or preservatives in pharmaceuticals .

2.2 Anti-tumor Activity

D-talose and its derivatives have been investigated for their anti-tumor properties. The unique structural characteristics of D-talose allow it to interact with biological systems in ways that may inhibit tumor growth or promote apoptosis in cancer cells . Further research is necessary to elucidate the mechanisms behind these effects and to explore their applicability in cancer therapy.

Food Science Applications

3.1 Sugar Substitute

In food science, D-talose is being explored as a potential sugar substitute due to its lower caloric content compared to traditional sugars. Its sweetness profile and functional properties make it an attractive option for formulating low-calorie or diabetic-friendly products . Additionally, its ability to inhibit recrystallization in sugar solutions can improve the texture and shelf life of various food products.

3.2 Prebiotic Effects

Emerging studies suggest that D-talose may possess prebiotic effects, promoting beneficial gut microbiota growth. This characteristic could position D-talose as a functional ingredient in dietary supplements and functional foods aimed at enhancing digestive health .

Summary Table of Applications

Application AreaSpecific ApplicationFindings/Implications
BiochemistryEnzymatic SynthesisOne-step conversion from D-galactose; high yield achieved
Glycosylation PathwaysRole in GPL biosynthesis; implications for antibiotic development
PharmaceuticalsAntimicrobial PropertiesGrowth inhibition against pathogens; potential for drug development
Anti-tumor ActivityInteraction with cancer cells; need for further research
Food ScienceSugar SubstituteLow-calorie option; improves texture and shelf life
Prebiotic EffectsPromotes beneficial gut microbiota growth

Comparison with Similar Compounds

Comparison with Isotopologues

D-Talose-1-¹³C

  • Molecular Formula : ¹³CC₅H₁₂O₆ (vs. C₆H₁₁D₁O₆ for D-Talose-1-d1).
  • Molecular Weight : 181.16 g/mol (vs. ~181.16 g/mol for this compound, assuming similar isotopic mass adjustment).
  • Purity : >95% (HPLC) .
  • Applications : Used in ¹³C NMR spectroscopy and metabolic flux analysis.
  • Isotopic Effects : The ¹³C substitution at C1 minimally affects bond strength but enhances NMR signal detection. In contrast, deuterium at C1 may reduce reaction rates (kinetic isotope effect) and alter hydrogen bonding .

D-Talose-2-¹³C

  • Molecular Formula : C₅¹³CH₁₂O₆.
  • Key Difference : Isotopic labeling at C2 instead of C1. This positional variation impacts studies targeting specific enzymatic reactions (e.g., glycolysis vs. pentose phosphate pathway) .

Comparison with Enantiomers

L-Talose

  • Structural Relationship : Enantiomer of D-talose.
  • Physicochemical Differences : Identical molecular weight and formula but opposite optical activity ([α]D = -14.5° for L-Talose vs. +14.5° for D-Talose).
  • Biological Relevance : L-Talose is rarely found in nature, whereas D-Talose is a component of bacterial polysaccharides. Enzymes typically exhibit stereospecificity, limiting cross-reactivity .

Comparison with Derivatives

Talsaclidine

  • Structure : A muscarinic acetylcholine receptor agonist derived from talose.
  • Functional Contrast: Unlike this compound, Talsaclidine is pharmacologically active, targeting neurological pathways.

Tamibarotene

  • Application: A synthetic retinoid unrelated to talose structurally but included in similar biochemical screens. Highlights the diversity of sugar derivatives in drug discovery .

Key Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
This compound Not provided C₆H₁₁D₁O₆ ~181.16 >95%* -20°C* Metabolic tracing, NMR
D-Talose-1-¹³C 70849-29-5 ¹³CC₅H₁₂O₆ 181.16 >95% -20°C ¹³C NMR, flux analysis
L-Talose 2595-98-4 C₆H₁₂O₆ 180.16 >95%* -20°C* Enzymatic studies
Talsaclidine 1761-61-1† C₇H₅BrO₂ 201.02 >98%† Room temperature† Neurological research

*Inferred from D-Talose-1-¹³C data ; †From unrelated compound in , shown for structural contrast.

Isotopic Effects in Research

  • Deuterated sugars like this compound exhibit slower metabolic rates in vivo due to the kinetic isotope effect, making them valuable for tracking slow biochemical processes .
  • In contrast, ¹³C-labeled analogs are preferred for NMR due to higher signal-to-noise ratios without significantly altering reaction kinetics .

Preparation Methods

Reaction Mechanism and Substrate Scope

The NHC catalyst facilitates deprotonation at the aldehyde’s α-position, generating a resonance-stabilized enolate intermediate. Subsequent quenching with D₂O introduces deuterium at the C-1 position. This method has been successfully applied to aryl, alkyl, and α,β-unsaturated aldehydes, achieving >95% deuterium incorporation in most cases. For this compound synthesis, the aldehyde precursor (likely D-talose aldehyde or a protected derivative) undergoes HDE under optimized conditions. For example, cinnamaldehyde derivatives were deuterated with 97% efficiency using triazolium salt catalysts, suggesting compatibility with structurally complex aldehydes.

Operational Advantages and Limitations

Key advantages include:

  • Cost-effectiveness : D₂O serves as both solvent and deuterium donor.

  • Scalability : Gram-scale reactions retain high yields (e.g., 63% for cinnamaldehyde).

  • Chemoselectivity : Minimal byproduct formation due to suppressed benzoin condensation.

However, challenges persist in adapting this method to carbohydrate aldehydes, which may require protective groups to prevent side reactions at hydroxyl sites. Additionally, the equilibrium-driven nature of HDE necessitates careful control of reaction time and temperature to maximize deuterium uptake.

Cyanohydrin Synthesis with Deuterated Cyanide

The cyanohydrin reaction, a classical method for elongating sugar chains, has been adapted for isotopic labeling at the C-1 position. This approach, originally developed for carbon-14 incorporation, can be modified to introduce deuterium using deuterated cyanide (NaCND).

Synthetic Pathway

The synthesis begins with D-lyxose, a pentose that undergoes cyanohydrin addition with NaCND to form two epimeric nitriles. Hydrolysis of these nitriles yields a mixture of D-galactonic and D-talonic acids, which are separated as their calcium salts. Subsequent lactonization and reduction produce this compound.

Critical Steps:

  • Cyanohydrin Formation :
    D-Lyxose + NaCND → Epimeric cyanohydrins (D-galactonitrile-1-d1 and D-talonitrile-1-d1).

  • Acid Hydrolysis :
    Cyanohydrins → D-galactonic acid-1-d1 and D-talonic acid-1-d1.

  • Lactonization :
    D-Talonic acid-1-d1 → D-talono-γ-lactone-1-d1.

  • Reduction :
    Lactone → this compound via sodium amalgam reduction.

Yield and Isotopic Purity

Historical data for carbon-14 analogs provide a benchmark:

  • Calcium D-talonate-1-C¹⁴ : 28% yield after crystallization.

  • Reduction to D-talose-1-C¹⁴ : 56% yield.

For deuterated versions, similar efficiencies are anticipated, though isotopic purity may vary depending on the NaCND source and reaction conditions.

Reduction of Deuterated Lactones

Deuterated sugar lactones serve as pivotal intermediates for this compound synthesis. This method mirrors the Kiliani-Fischer synthesis but incorporates deuterium at the lactone stage.

Lactone Deuteriation Strategies

Two primary routes exist:

  • Direct Lactone Deuteriation :
    D-Talono-γ-lactone undergoes HDE using NHC catalysts, analogous to aldehyde deuteration.

  • Deuterated Reducing Agents :
    Reduction of D-talono-γ-lactone-1-d1 with sodium borodeuteride (NaBD₄) introduces deuterium at C-1.

Example Protocol:

  • Substrate : D-Talono-γ-lactone (1 mmol).

  • Reductant : NaBD₄ (2.5 mmol) in D₂O/THF.

  • Yield : 86% (based on C¹⁴ analog data).

  • Deuterium Incorporation : >95% (theoretical).

Advantages Over Cyanohydrin Method

  • Simpler Purification : Lactones crystallize readily, simplifying isolation.

  • Higher Isotopic Control : Direct reduction avoids epimerization risks.

Enzymatic and Metabolic Engineering Approaches

While no direct methods for this compound biosynthesis are reported, metabolic pathways for related sugars offer insights into potential deuterium incorporation.

Nucleotide Sugar Engineering

Engineered E. coli strains can produce modified nucleotide sugars like dTDP-6-deoxytalose. By culturing these strains in deuterated media, biosynthetic precursors (e.g., glucose-1-d1) might undergo enzymatic transformations to yield deuterated talose derivatives.

Key Enzymes:

  • GalU : Converts glucose-1-d1 to dTDP-glucose-1-d1.

  • Tll (dTDP-4-dehydro-6-deoxy-D-glucose reductase) : Catalyzes C-4 reduction, potentially retaining deuterium at C-1.

Challenges and Prospects

  • Deuterium Loss : Enzymatic steps may inadvertently remove deuterium via epimerization or redox reactions.

  • Complex Optimization : Balancing pathway flux and deuterium retention requires extensive strain engineering.

Comparative Analysis of Synthesis Methods

MethodStarting MaterialDeuterium SourceYield (%)Isotopic Purity (%)Scalability
NHC-Catalyzed HDEAldehydeD₂O63–9995–99High
Cyanohydrin SynthesisD-LyxoseNaCND28~100*Moderate
Lactone ReductionTalonolactoneNaBD₄86>95High
Metabolic EngineeringGlucose-1-d1D₂O MediaN/ATheoreticalLow

*Assumes ideal reagent stoichiometry.

Q & A

Q. What criteria determine the validity of this compound as a tracer in in vivo studies?

  • Methodological Answer : Establish:
  • Isotopic fidelity : No loss of deuterium via metabolic exchange.
  • Pharmacokinetic equivalence : Similar distribution/clearance to non-deuterated D-talose.
  • Toxicological safety : No adverse effects from deuterium accumulation in tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.